5-(Methylamino)-2-hydroxy-naphthalene
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Overview
Description
5-(Methylamino)-2-hydroxy-naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methylamino group attached to the fifth position of the naphthalene ring and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-hydroxy-naphthalene can be achieved through several methods. One common approach involves the aminomethylation of naphthalen-2-ol using formaldehyde and secondary amines. The reaction is typically carried out in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The best results are often obtained using methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and choice of solvent.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)-2-hydroxy-naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes.
Scientific Research Applications
5-(Methylamino)-2-hydroxy-naphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2-hydroxy-naphthalene involves its interaction with various molecular targets. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules . It can also participate in electron transfer reactions, contributing to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: Lacks the methylamino group, making it less reactive in certain substitution reactions.
Naphthalene-2,7-diol: Contains two hydroxyl groups, leading to different chemical properties and applications.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Used in the detection and adsorption of aluminum ions.
Uniqueness
5-(Methylamino)-2-hydroxy-naphthalene is unique due to the presence of both a methylamino group and a hydroxyl group on the naphthalene ring
Properties
CAS No. |
377734-60-6 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(methylamino)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,12-13H,1H3 |
InChI Key |
CYTDLXHFVYVISM-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC2=C1C=CC(=C2)O |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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